molecular formula C4H12ClN B3055615 Methyl(propyl)amine hydrochloride CAS No. 65845-60-5

Methyl(propyl)amine hydrochloride

Cat. No.: B3055615
CAS No.: 65845-60-5
M. Wt: 109.6 g/mol
InChI Key: FDLVCUOMIAFXNG-UHFFFAOYSA-N
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Description

Methyl(propyl)amine hydrochloride is an organic compound belonging to the class of amines. It is a derivative of propylamine, where one of the hydrogen atoms in the propylamine molecule is replaced by a methyl group, and it is then converted to its hydrochloride salt form. This compound is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(propyl)amine hydrochloride can be synthesized through several methods. One common method involves the alkylation of propylamine with methyl iodide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction can be represented as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCH}_3 ] [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCH}_3 + \text{HCl} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCH}_3\cdot\text{HCl} ]

Industrial Production Methods: In industrial settings, this compound can be produced by reacting 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst such as ferric chloride . This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl(propyl)amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can react with alkyl halides to form secondary and tertiary amines.

    Reductive Amination: It can be synthesized from aldehydes or ketones through reductive amination, where the imine intermediate is reduced to the amine.

    Acid-Base Reactions: As an amine, it can act as a base and react with acids to form salts.

Common Reagents and Conditions:

    Alkyl Halides: Used in nucleophilic substitution reactions.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst for reductive amination.

    Acids: Such as hydrochloric acid for salt formation.

Major Products:

    Secondary and Tertiary Amines: Formed through nucleophilic substitution.

    Amines: Formed through reductive amination.

Scientific Research Applications

Methyl(propyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl(propyl)amine hydrochloride involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic substitution and reductive amination reactions. It can also interact with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

    Propylamine: A primary amine with a similar structure but without the methyl group.

    Methylamine: A primary amine with a similar structure but without the propyl group.

    Dimethylamine: A secondary amine with two methyl groups instead of a propyl group.

Uniqueness: Methyl(propyl)amine hydrochloride is unique due to its specific structure, which combines the properties of both methylamine and propylamine. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in different scientific applications.

Properties

IUPAC Name

N-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.ClH/c1-3-4-5-2;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLVCUOMIAFXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605054
Record name N-Methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65845-60-5
Record name N-Methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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